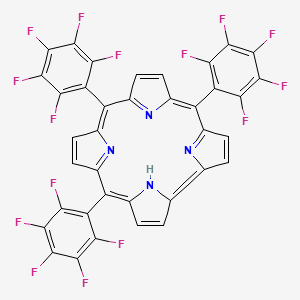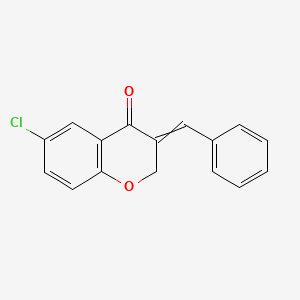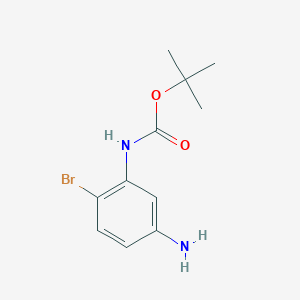
2'-Fluoro-2,4,6-trichlorobiphenyl
Vue d'ensemble
Description
2-Fluoro-2,4,6-trichlorobiphenyl (FTCB) is a synthetic organic compound that belongs to the group of polychlorinated biphenyls (PCBs). FTCB is a halogenated biphenyl that has been extensively used in various industries, including electrical equipment manufacturing, as a heat transfer fluid and insulating material. Due to its persistence in the environment and potential toxicity, FTCB has attracted considerable attention from both researchers and regulatory agencies.
Applications De Recherche Scientifique
Photolytic Dechlorination
Research by Nishiwaki, Usui, Anda, and Hida (1979) explored the photolytic dechlorination of chlorobiphenyls, including 2,4,6-trichlorobiphenyl. They found that UV-irradiation in alkaline and neutral solutions leads to predominant dechlorination at specific positions, influenced by steric and electronic effects. This study highlights the potential of using photolytic methods for dechlorinating compounds like 2'-Fluoro-2,4,6-trichlorobiphenyl (Nishiwaki et al., 1979).
Application in Organic Photovoltaics
Chang et al. (2013) demonstrated the versatility of a fluoro-containing low band-gap polymer in organic photovoltaics (OPVs). The study indicates the potential of incorporating fluoro compounds in the development of efficient semitransparent and tandem solar cells (Chang et al., 2013).
Development of Molecularly Imprinted Sensors
Ren et al. (2018) focused on the development of a novel fluorescent functional monomer for molecularly imprinted sensors. This technology, used to detect compounds like 2,4,6-trichlorophenol, showcases the application of fluorinated compounds in enhancing sensor selectivity and efficiency (Ren et al., 2018).
Environmental Toxicity Assessment
Jin, Zha, Xu, Giesy, Richardson, and Wang (2012) provided insights into the environmental impact of compounds like 2,4,6-trichlorophenol. Their research on predicted no-effect concentrations (PNEC) for aquatic species in China can guide the safe application and disposal of related fluoro-containing compounds (Jin et al., 2012).
Nonlinear Optics Applications
Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, and Zyss (2002) explored the crystal structures of fluoro and chloro-substituted compounds for applications in nonlinear optics (NLO). Their research contributes to understanding the role of such compounds in developing advanced NLO materials (Boese et al., 2002).
Synthesis of Antipathogenic Agents
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with fluoro- and chloro-substituted phenyls, demonstrating significant antipathogenic activity. This research suggests the potential of fluorinated compounds in developing antimicrobial agents (Limban et al., 2011).
Fluorescent Polymers for Environmental Monitoring
Hu et al. (2020) developed hollow molecularly imprinted fluorescent polymers using europium complexes, demonstrating effective detection of chlorophenols in water samples. This study emphasizes the importance of fluoro-compounds in environmental monitoring technologies (Hu et al., 2020).
Propriétés
IUPAC Name |
1,3,5-trichloro-2-(2-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F/c13-7-5-9(14)12(10(15)6-7)8-3-1-2-4-11(8)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITQXOAWBIKPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698134 | |
| Record name | 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-2,4,6-trichlorobiphenyl | |
CAS RN |
876009-90-4 | |
| Record name | 2,4,6-Trichloro-2'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B1504492.png)


![(4-Fluoro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B1504500.png)




